molecular formula C9H17NO2 B1636081 Ethyl 2-(piperidin-3-yl)acetate CAS No. 64995-88-6

Ethyl 2-(piperidin-3-yl)acetate

Cat. No. B1636081
CAS RN: 64995-88-6
M. Wt: 171.24 g/mol
InChI Key: RJFIWCWTENIBKC-UHFFFAOYSA-N
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Description

Ethyl 2-(piperidin-3-yl)acetate is a chemical compound with the CAS Number: 64995-88-6 . It has a molecular weight of 171.24 . The IUPAC name for this compound is ethyl 3-piperidinylacetate . The physical form of this compound is oil .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C9H17NO2/c1-2-12-9(11)6-8-4-3-5-10-7-8/h8,10H,2-7H2,1H3 . This indicates that the compound has 9 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .


Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

This compound is an oil . It is stored at temperatures below -10°C .

Scientific Research Applications

Heterocyclic Precursors

Ethyl 2-(piperidin-3-yl)acetate and related compounds serve as valuable intermediates in organic synthesis. One significant application involves the production of substituted and enantiopure alkylidenated pyrrolidines and piperidines. These heterocycles are synthesized through reactions with cyclic sulfamidates, offering a pathway to heterocyclic beta-amino acid derivatives. Such compounds are crucial in medicinal chemistry for designing drugs with improved efficacy and specificity (Bower, Szeto, & Gallagher, 2007).

Chiral Separation and Analysis

This compound derivatives are instrumental in chiral separation techniques, exemplified by the resolution and simulation studies of stereoisomers using chiral chromatography. These studies are essential for understanding the pharmacokinetics and dynamics of drug molecules, allowing for the development of more effective and safer therapeutics. The ability to separate and analyze enantiomers helps in identifying the active forms of potential drugs (Ali et al., 2016).

Antimicrobial and Antioxidant Activities

Synthesized derivatives of this compound, such as ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, have been studied for their antimicrobial and antioxidant activities. Through Knoevenagel condensation reactions and subsequent evaluations, these compounds have demonstrated potential in combating microbial infections and oxidative stress, marking their significance in developing new therapeutic agents (Kumar et al., 2016).

Functionalized Piperidine Derivatives

This compound is used in the synthesis of functionalized piperidine derivatives through one-pot, pseudo five-component reactions. These derivatives are of interest due to their diverse biological activities, which include potential neuroprotective, antiepileptic, and antitumor properties. The development of efficient synthetic methodologies for these compounds is crucial for expanding the toolkit of bioactive molecules available for drug discovery and development (Shaterian & Azizi, 2013).

Learning and Memory Facilitation

Research into derivatives of this compound, such as 2-(4-(4-benzyl-substituted)piperazin-1-yl)ethyl 2-(1-(pyridin-2-yl)ethoxy) acetates, has shown promising results in enhancing learning and memory in animal models. These findings suggest the potential for developing novel cognitive enhancers and treatments for memory-related disorders, highlighting the importance of this compound derivatives in neuroscience research (Li Ming-zhu, 2012).

Safety and Hazards

The safety information for Ethyl 2-(piperidin-3-yl)acetate indicates that it has the GHS07 pictogram . The signal word for this compound is “Warning” and the hazard statements are H315, H319, H335 . This means that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Relevant Papers The paper “Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications” by Nikita A. Frolov and Anatoly N. Vereshchagin discusses the importance of piperidines in the pharmaceutical industry and the various reactions involved in the formation of piperidine derivatives .

Biochemical Analysis

Biochemical Properties

Ethyl 2-(piperidin-3-yl)acetate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with dopamine receptors, where it acts as a modulator . This interaction is significant because dopamine receptors are involved in numerous physiological processes, including motor control, motivation, and reward. The compound’s interaction with these receptors can influence the release and uptake of dopamine, thereby affecting neurotransmission and overall brain function .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the PI3K/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival . Additionally, it can alter gene expression by interacting with transcription factors, leading to changes in the production of proteins that regulate cell cycle and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to dopamine receptors, leading to the modulation of dopamine signaling . It also inhibits certain enzymes involved in neurotransmitter metabolism, thereby increasing the levels of neurotransmitters in the synaptic cleft . This inhibition can enhance neurotransmission and improve cognitive function. Furthermore, this compound can activate transcription factors that regulate gene expression, leading to changes in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of neurotransmitter levels and persistent changes in gene expression . These long-term effects are particularly relevant for understanding the potential therapeutic applications of the compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cognitive function and improve motor control by modulating neurotransmitter levels . At higher doses, it can cause toxic or adverse effects, including neurotoxicity and behavioral changes . These threshold effects highlight the importance of careful dosage regulation in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound can also affect metabolic flux by altering the levels of key metabolites involved in neurotransmitter synthesis and degradation . These interactions are crucial for understanding the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The compound’s localization and accumulation can influence its activity and effectiveness, particularly in the brain where it modulates neurotransmitter levels .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with enzymes and receptors involved in neurotransmitter metabolism and signaling .

properties

IUPAC Name

ethyl 2-piperidin-3-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-2-12-9(11)6-8-4-3-5-10-7-8/h8,10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJFIWCWTENIBKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80983549
Record name Ethyl (piperidin-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80983549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

64995-88-6
Record name Ethyl (piperidin-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80983549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-(piperidin-3-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Commercially available ethyl-3-pyridylacetate (4.04 g; 24.5 mmol) was dissolved in absolute ethanol (100 ml). L(+) tartaric acid (3.67 g; 24.5 mmol) and platinum oxide (546.1 mg; 2.4 mmol) were added, and the partial suspension was placed under hydrogen gas at 50 psi with shaking for 24 hours. The hydrogen was removed, and the mixture was then filtered through celite to remove the catalyst. The filtrate was evaporated at ambient temperature under reduced pressure to a small volume. This residue was diluted with saturated sodium bicarbonate solution and extracted with ethyl acetate. The aqueous solution was then basified with 1 N sodium hydroxide and extracted with fresh ethyl acetate. The ethyl acetate extracts were combined, dried with anhydrous potassium carbonate, and evaporated at ambient temperature under reduced pressure, giving ethyl 3-piperidinylacetate (2.96 g) as a very pale yellow oil without further purification. MS m/z (positive ion) 172 (MH+; 100).
Quantity
4.04 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.67 g
Type
reactant
Reaction Step Two
Quantity
546.1 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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